Albanin A

Description

This compound has been reported in Artocarpus tonkinensis, Artocarpus gomezianus, and other organisms with data available.

Properties

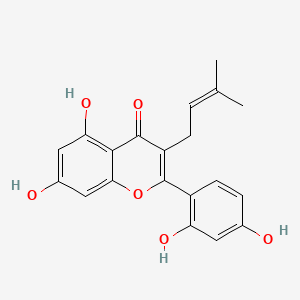

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-5-14-19(25)18-16(24)8-12(22)9-17(18)26-20(14)13-6-4-11(21)7-15(13)23/h3-4,6-9,21-24H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIIIPKLVSSAEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223580 | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73343-42-7 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-3-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73343-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073343427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,4-Dihydroxy-phenyl)-5,7-dihydroxy-3-(3-methyl-but-2-enyl)-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 227 °C | |

| Record name | Albanin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolation and Characterization of Albanin A from Morus alba Root Bark: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of Albanin A, a prenylated flavonoid found in the root bark of Morus alba (white mulberry). This document details the experimental protocols for extraction, purification, and structural elucidation, and presents the characteristic spectroscopic data for this compound. Furthermore, it explores the biological activity of this compound, with a focus on its role in modulating neurotransmitter release through a specific signaling pathway.

Introduction

Morus alba, a plant with a long history in traditional medicine, is a rich source of various bioactive compounds, including a diverse array of flavonoids. Among these, this compound has garnered interest for its potential pharmacological activities. Structurally, this compound is a flavone, a class of flavonoids known for their antioxidant and other health-promoting properties. This guide serves as a technical resource for researchers engaged in the study of natural products and their potential applications in drug discovery and development.

Experimental Protocols

Extraction of Crude Flavonoids from Morus alba Root Bark

The initial step in isolating this compound involves the extraction of total flavonoids from the dried and powdered root bark of Morus alba. A common and effective method utilizes solvent extraction.

Protocol:

-

Maceration: The powdered root bark is macerated with 80% aqueous methanol at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

-

Concentration: The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving solvent partitioning and column chromatography.

Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate and n-butanol. This step separates compounds based on their differential solubility, enriching the fractions containing flavonoids like this compound.

-

Column Chromatography: The enriched fraction (typically the ethyl acetate fraction) is subjected to column chromatography. Common stationary phases for the separation of flavonoids include silica gel, octadecylsilane (ODS), and Sephadex LH-20.

-

Silica Gel Chromatography: A typical mobile phase for silica gel chromatography would be a gradient of chloroform and methanol.

-

ODS and Sephadex LH-20 Chromatography: These are often used for further purification, employing different solvent systems to achieve high purity of the target compound. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

-

The following diagram illustrates the general workflow for the isolation and purification of this compound:

Characterization of this compound

The structural elucidation of the purified this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of this compound.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₀H₁₈O₆[1] |

| Molecular Weight | 354.4 g/mol [1] |

| Mass Spectrometry (m/z) | [M]+ at 354 |

Table 2: ¹H-NMR and ¹³C-NMR Spectroscopic Data for this compound

| Position | ¹³C-NMR (δc, ppm) | ¹H-NMR (δH, ppm, multiplicity, J in Hz) |

| 2 | 163.7 | |

| 3 | 111.5 | |

| 4 | 182.2 | |

| 5 | 161.5 | |

| 6 | 98.8 | 6.35 (1H, d, J=2.0) |

| 7 | 164.5 | |

| 8 | 94.0 | 6.20 (1H, d, J=2.0) |

| 9 | 157.5 | |

| 10 | 105.5 | |

| 1' | 113.2 | |

| 2' | 158.5 | 7.15 (1H, d, J=8.5) |

| 3' | 103.5 | 6.38 (1H, d, J=2.5) |

| 4' | 156.2 | |

| 5' | 107.8 | 6.50 (1H, dd, J=8.5, 2.5) |

| 6' | 131.0 | |

| 1'' | 21.5 | 3.30 (2H, d, J=7.0) |

| 2'' | 122.5 | 5.20 (1H, t, J=7.0) |

| 3'' | 131.5 | |

| 4'' | 25.8 | 1.75 (3H, s) |

| 5'' | 17.8 | 1.65 (3H, s) |

Note: The specific NMR data provided is based on typical values for prenylated flavonoids and may vary slightly depending on the solvent and instrument used.

Biological Activity and Signaling Pathway

This compound has been shown to exhibit interesting biological activities, including the modulation of neurotransmitter release. Research indicates that this compound can suppress glutamate release from nerve terminals.[2] This effect is mediated through the inhibition of the Ca²⁺/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway.[2]

Mechanism of Action:

-

Influx of Calcium: Neuronal excitation leads to an influx of calcium ions (Ca²⁺) into the presynaptic terminal.

-

Calmodulin Activation: The increased intracellular Ca²⁺ binds to and activates Calmodulin.

-

Adenylate Cyclase 1 Activation: The Ca²⁺-Calmodulin complex then activates Adenylate Cyclase 1 (AC1).

-

cAMP Production: Activated AC1 catalyzes the conversion of ATP to cyclic AMP (cAMP).

-

Glutamate Release: cAMP, through a series of downstream events, promotes the release of the excitatory neurotransmitter glutamate.

-

Inhibition by this compound: this compound is proposed to inhibit one or more steps in this cascade, leading to a reduction in glutamate release.[2]

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound:

Conclusion

This technical guide provides a foundational understanding of the isolation, characterization, and a key biological activity of this compound from Morus alba root bark. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product chemistry and drug development. Further investigation into the diverse pharmacological effects of this compound is warranted to fully explore its therapeutic potential.

References

Albanin A: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a natural flavonoid compound, has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the root bark of Morus alba L. and other plant species, this prenylated flavone exhibits a range of biological activities, most notably neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, with a focus on its mechanism of action in neuronal signaling pathways.

Chemical Structure and Physicochemical Properties

This compound, a member of the flavone class of compounds, is chemically known as 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one.[3] Its structure is characterized by a C-3 prenyl group attached to the flavone backbone.[4]

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one | [3] |

| Molecular Formula | C₂₀H₁₈O₆ | [3] |

| CAS Number | 73343-42-7 | [3] |

| SMILES | CC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O)C | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 354.35 g/mol | [3] |

| Appearance | Yellow powder | [5] |

| Melting Point | 220 - 227 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Pharmacological Properties and Biological Activity

The primary pharmacological activity of this compound that has been investigated is its neuroprotective effect, specifically its ability to modulate glutamate release in the central nervous system.[1]

Neuroprotective Effects

Studies have shown that this compound can depress the release of glutamate from cerebrocortical nerve terminals.[1] This action is significant as excessive glutamate release is implicated in excitotoxicity, a key mechanism in various neurodegenerative diseases.[1]

Table 3: In Vitro Neuroprotective Activity of this compound

| Assay | Organism/Cell Line | Concentration Range | Observed Effect | Reference |

| 4-Aminopyridine (4-AP)-evoked glutamate release | Rat cerebrocortical synaptosomes | 5-30 µM | Suppression of glutamate release | [1] |

| Intrasynaptosomal Ca²⁺ levels | Rat cerebrocortical synaptosomes | 5-30 µM | Decrease in Ca²⁺ levels | [1] |

| 4-AP-induced increase in cAMP | Rat cerebrocortical synaptosomes | 5-30 µM | Reduction in cAMP levels | [1] |

In Vivo Neuroprotective Activity

In a rat model of kainic acid-induced glutamate excitotoxicity, pretreatment with this compound was found to substantially attenuate neuronal damage, highlighting its potential for in vivo neuroprotection.[1]

Mechanism of Action: Signaling Pathway

This compound exerts its inhibitory effect on glutamate release through a specific signaling pathway involving the suppression of Ca²⁺/Calmodulin/Adenylate Cyclase 1 (AC1).[1]

Figure 1. Signaling pathway of this compound's inhibitory effect on glutamate release.

Experimental Protocols

Preparation of Rat Cerebrocortical Synaptosomes

-

Male Sprague-Dawley rats are euthanized, and the cerebral cortex is rapidly dissected.

-

The cortical tissue is homogenized in a buffered sucrose solution (0.32 M sucrose, 10 mM HEPES, pH 7.4).

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.[6]

-

The final synaptosomal pellet is resuspended in a physiological buffer for subsequent assays.

Measurement of Glutamate Release

-

Synaptosomes are pre-incubated with various concentrations of this compound (5-30 µM) or vehicle control.[1]

-

Glutamate release is evoked by the addition of 4-aminopyridine (4-AP), a potassium channel blocker that causes depolarization.[1]

-

The amount of released glutamate is measured using a sensitive detection method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-coupled fluorometric assay.[6][7]

Kainic Acid-Induced Glutamate Excitotoxicity Model in Rats

-

Male Sprague-Dawley rats are anesthetized.

-

A guide cannula is stereotaxically implanted into the cerebral cortex.

-

Following a recovery period, kainic acid (a glutamate receptor agonist) is microinjected through the cannula to induce excitotoxic neuronal damage.[8][9]

-

Animals are pretreated with this compound or vehicle prior to kainic acid administration to assess the neuroprotective effects.[1]

-

Neuronal damage is evaluated post-mortem using histological techniques such as Nissl staining or immunohistochemistry for neuronal markers.

Western Blot Analysis of Adenylate Cyclase 1

-

Synaptosomes are treated with this compound and/or 4-AP.

-

Proteins are extracted from the synaptosomes using a lysis buffer containing protease and phosphatase inhibitors.[10]

-

Protein concentration is determined using a standard protein assay (e.g., BCA assay).[10]

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[11]

-

The membrane is blocked and then incubated with a primary antibody specific for Adenylate Cyclase 1.[12]

-

A corresponding horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12]

Figure 2. General experimental workflow for investigating this compound's neuroprotective effects.

Conclusion

This compound presents a promising natural compound with significant neuroprotective properties. Its well-defined chemical structure and its ability to modulate the Ca²⁺/Calmodulin/Adenylate Cyclase 1 signaling pathway make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to explore the full therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to establish its efficacy and safety in preclinical and clinical settings.

References

- 1. This compound, Derived from the Root Bark of Morus alba L., Depresses Glutamate Release in the Rat Cerebrocortical Nerve Terminals via Ca2+/Calmodulin/Adenylate Cyclase 1 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Optical measurement of glutamate release robustly reports short-term plasticity at a fast central synapse [frontiersin.org]

- 4. Preparation of Synaptoneurosomes for the Study of Glutamate Receptor Function | Springer Nature Experiments [experiments.springernature.com]

- 5. Kainic Acid-Induced Neurotoxicity: Targeting Glial Responses and Glia-Derived Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the exocytotic release of glutamate from guinea-pig cerebral cortical synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optical measurement of synaptic glutamate spillover and reuptake by linker optimized glutamate-sensitive fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of intra-cisternal application of kainic acid on the spinal cord and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]

- 12. Distinct Mechanisms of Calmodulin Binding and Regulation of Adenylyl Cyclases 1 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

Albanin A: A Technical Guide to Its Biological Activities and Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A is a prenylated flavonoid, specifically a flavone, predominantly isolated from the root bark of Morus alba L. (white mulberry).[1] As a member of the flavonoid family, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the currently understood biological activities and pharmacological properties of this compound, with a focus on its mechanisms of action. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key molecular pathways and workflows to support further research and drug development efforts.

Pharmacological Data

While multiple biological activities have been attributed to this compound, specific quantitative data, such as IC50 values, remain limited in publicly accessible literature. The most well-defined activity with associated concentration data is its neuroprotective effect.

Table 1: Neuroprotective Activity of this compound

| Biological Activity | Assay System | Effective Concentration | Reference Compound |

|---|---|---|---|

| Inhibition of Glutamate Release | Rat cerebral cortex synaptosomes | 5-30 μM | Not Specified |

| Attenuation of Neuronal Damage | Kainic acid-induced excitotoxicity rat model | Pretreatment (concentration not specified) | Not Specified |

Note: Further quantitative data for other activities such as tyrosinase inhibition, anticancer, antioxidant, and anti-inflammatory effects are not sufficiently available in the reviewed literature to be presented in a comparative table.

Biological Activities and Mechanisms of Action

Neuroprotective Activity

This compound has demonstrated significant neuroprotective properties by modulating presynaptic glutamate release, a key factor in excitotoxicity-related neuronal damage.

Mechanism of Action: In rat cerebral cortex nerve terminals (synaptosomes), this compound at concentrations of 5-30μM suppresses the release of glutamate induced by 4-aminopyridine (4-AP).[2] This effect is dependent on extracellular calcium and is associated with a reduction in intrasynaptosomal Ca2+ levels. The signaling cascade involves the inhibition of N- and P/Q-type Ca2+ channels. The downstream pathway proceeds through the suppression of the Ca2+/calmodulin complex, which in turn reduces the activity of adenylate cyclase 1 (AC1). This leads to decreased cyclic adenosine monophosphate (cAMP) content and subsequent inhibition of presynaptic glutamate release.[2] In vivo studies have further shown that pretreatment with this compound can significantly attenuate neuronal damage in a rat model of kainic acid-induced glutamate excitotoxicity.[2]

Caption: Neuroprotective mechanism of this compound.

Tyrosinase Inhibition

Anti-Cancer Activity

Various compounds isolated from Morus alba have demonstrated cytotoxic effects against human cancer cell lines. While data for pure this compound is sparse, crude extracts containing this compound have shown activity.[3] The proposed mechanisms for related flavonoids often involve the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. Further investigation is required to determine the specific efficacy and mechanism of this compound against various cancer cell lines.

Anti-Inflammatory Activity

The anti-inflammatory properties of flavonoids are well-documented. The primary mechanism often involves the inhibition of pro-inflammatory mediators. This can occur through the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A key molecular target is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] By inhibiting NF-κB activation, flavonoids can suppress the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[4] While not yet demonstrated specifically for this compound, this is a probable mechanism of action.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Antioxidant Properties

Flavonoids are potent antioxidants due to their ability to scavenge free radicals and chelate metal ions. The antioxidant capacity is typically attributed to the phenolic hydroxyl groups in their structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS). Standard assays to evaluate this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Experimental Protocols

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

-

Reagents: Mushroom tyrosinase solution (e.g., 30 U/mL), L-DOPA solution (10 mM), Phosphate buffer (0.1 M, pH 6.8), test compound (this compound) dissolved in DMSO, positive control (e.g., Kojic acid).

-

Procedure:

-

In a 96-well plate, add 20 µL of the test compound at various concentrations.

-

Add 100 µL of phosphate buffer and 40 µL of mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Incubate at 37°C for 20 minutes.

-

Measure the absorbance at 475 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Sample Absorbance / Control Absorbance)] x 100.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[2]

-

Caption: Experimental workflow for Tyrosinase Inhibition Assay.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and is commonly used to determine the cytotoxic effects of a compound on cancer cell lines.

-

Reagents: Human cancer cell lines (e.g., A549, HeLa), cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or acidified isopropanol).

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).

-

After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[5]

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

-

Measure the absorbance at a wavelength of 490-570 nm.

-

Cell viability is expressed as a percentage relative to the untreated control cells, and the IC50 value is calculated.[7]

-

In Vivo Neurotoxicity Model (Kainic Acid-Induced)

This animal model is used to study excitotoxicity and evaluate the neuroprotective potential of test compounds.

-

Reagents: Kainic acid (KA) dissolved in phosphate-buffered saline (PBS), anesthetic.

-

Procedure:

-

Administer this compound (pretreatment group) or vehicle (control group) to the animals, typically via intraperitoneal (i.p.) injection.

-

After a set period, induce seizures and neurotoxicity by administering KA (e.g., 45 mg/kg, i.p. for mice).[8]

-

Monitor animals for seizure severity using a standardized behavioral scale for 3-4 hours.[9]

-

After a survival period (e.g., 72 hours or 7 days), animals are euthanized.

-

Perfuse the brains and prepare them for histological analysis (e.g., Nissl staining) to assess neuronal damage, particularly in the hippocampus (CA1 and CA3 regions).[8][10]

-

Compare the extent of neuronal loss between the this compound-treated group and the control group to determine neuroprotective efficacy.

-

Conclusion

This compound, a flavonoid from Morus alba, exhibits promising pharmacological properties, most notably as a neuroprotective agent through the suppression of presynaptic glutamate release via the Ca2+/Calmodulin/AC1 pathway. While its potential as a tyrosinase inhibitor, anti-cancer, anti-inflammatory, and antioxidant agent is supported by the activities of related flavonoids, there is a significant need for further research to quantify these effects and elucidate their specific mechanisms of action. The experimental protocols detailed in this guide provide a framework for researchers to systematically investigate the therapeutic potential of this compound, paving the way for its potential development as a novel pharmaceutical agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Screening for Selective Anticancer Activity of 65 Extracts of Plants Collected in Western Andalusia, Spain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods [mdpi.com]

- 8. gpub.org [gpub.org]

- 9. researchgate.net [researchgate.net]

- 10. journal.umpr.ac.id [journal.umpr.ac.id]

Potential Therapeutic Applications of Albanin A in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a significant and growing global health challenge. The complex pathology of these diseases, characterized by neuronal loss, protein misfolding, neuroinflammation, and oxidative stress, necessitates the exploration of novel therapeutic agents. Albanin A, a prenylated flavonoid isolated from the root bark of Morus alba L., has emerged as a promising candidate for neuroprotection. This technical guide provides a comprehensive overview of the current research on this compound and its potential therapeutic applications in neurodegenerative diseases. While direct studies on this compound in specific neurodegenerative models are in their nascent stages, compelling evidence from research on Morus alba extracts and related prenylated flavonoids provides a strong rationale for its investigation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known and potential signaling pathways and experimental workflows.

Introduction to this compound and its Neuroprotective Potential

This compound is a natural flavonoid compound found in Morus alba (white mulberry), a plant with a long history of use in traditional medicine. Flavonoids, as a class, are known for their antioxidant and anti-inflammatory properties. The unique prenyl group in this compound's structure may enhance its lipophilicity, potentially facilitating its ability to cross the blood-brain barrier, a critical attribute for any neurotherapeutic agent.

The therapeutic potential of this compound in neurodegenerative diseases is hypothesized to stem from several mechanisms:

-

Inhibition of Glutamate Excitotoxicity: Excessive glutamate, an excitatory neurotransmitter, can lead to neuronal death, a process implicated in various neurodegenerative conditions.

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in diseases like Alzheimer's and Parkinson's.

-

Anti-inflammatory Effects: Chronic neuroinflammation, mediated by microglia and astrocytes, exacerbates neuronal loss.

-

Modulation of Protein Aggregation: The aggregation of proteins such as amyloid-beta (Aβ), tau, and alpha-synuclein is a pathological hallmark of several neurodegenerative diseases.

Quantitative Data on the Neuroprotective Effects of this compound and Related Compounds

To facilitate comparative analysis, the following tables summarize the key quantitative data from studies on this compound and relevant compounds from Morus alba.

| Compound/Extract | Assay | Target/Model | Effective Concentration/IC50 | Reference |

| This compound | Glutamate Release Inhibition | 4-Aminopyridine-induced glutamate release in rat cerebrocortical synaptosomes | 5-30 μM | [1] |

Table 1: Quantitative data on the direct effects of this compound.

| Compound/Extract | Assay | Target/Model | Key Findings | Reference |

| Morus alba root bark extract | Acetylcholinesterase (AChE) Inhibition | In vitro enzymatic assay | Potent inhibition | [2] |

| Morus alba root bark extract | Butyrylcholinesterase (BChE) Inhibition | In vitro enzymatic assay | Potent inhibition | [2] |

| Morus alba root bark extract | BACE1 Inhibition | In vitro enzymatic assay | Significant inhibition | [2] |

| Mulberrofuran G (from M. alba) | BACE1 Inhibition | In vitro enzymatic assay | Significant inhibition | [2] |

| Albanol B (from M. alba) | BACE1 Inhibition | In vitro enzymatic assay | Significant inhibition | [2] |

| Kuwanon G (from M. alba) | BACE1 Inhibition | In vitro enzymatic assay | Significant inhibition | [2] |

| Morus alba fruit extract | Neuroprotection | 6-OHDA-stressed SH-SY5Y cells | Dose-dependent protection | [3][4] |

| Morus alba fruit extract | Neuroprotection | MPTP-induced mouse model of Parkinson's disease | Prevented dopaminergic neuronal damage | [3][4] |

| Morus alba fruit extract | Aβ Clearance & Neuroinflammation | APP/PS1 transgenic mice (Alzheimer's model) | Promoted Aβ clearance and inhibited neuroinflammation | [5] |

Table 2: Quantitative and qualitative data on the effects of Morus alba extracts and its other constituents relevant to neurodegenerative diseases.

Key Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and related compounds are mediated through various signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of Glutamate Excitotoxicity by this compound

This compound has been shown to suppress the release of glutamate from nerve terminals. This action is crucial in preventing excitotoxicity, a common pathway of neuronal death in neurodegenerative diseases.[1]

Potential Anti-inflammatory and Antioxidant Mechanisms

Based on the known properties of prenylated flavonoids, this compound is likely to exert anti-inflammatory and antioxidant effects, which are critical for neuroprotection.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature, providing a framework for future research on this compound.

Inhibition of Glutamate Release[1]

-

Model: Rat cerebrocortical synaptosomes.

-

Inducer: 4-aminopyridine (4-AP) to evoke glutamate release.

-

Treatment: Pre-incubation with this compound (5-30 μM).

-

Assay: Measurement of glutamate release using a fluorometric assay.

-

Key Steps:

-

Isolation of synaptosomes from rat cerebral cortex.

-

Pre-incubation of synaptosomes with this compound or vehicle control.

-

Stimulation of glutamate release with 4-AP.

-

Collection of the supernatant and measurement of glutamate concentration using a glutamate dehydrogenase-based fluorescence assay.

-

Western blot analysis to determine the levels of key signaling proteins like AC1.

-

Assessment of Neuroprotection in an Excitotoxicity Model[1]

-

Model: Kainic acid-induced glutamate excitotoxicity in rats.

-

Treatment: Pretreatment with this compound.

-

Assay: Histological analysis of neuronal damage.

-

Key Steps:

-

Administration of this compound or vehicle to rats.

-

Induction of excitotoxicity by intracerebroventricular injection of kainic acid.

-

Perfusion and fixation of the brain tissue after a set time period.

-

Sectioning of the brain and staining (e.g., with Fluoro-Jade B) to visualize degenerating neurons.

-

Quantification of neuronal damage in specific brain regions (e.g., hippocampus).

-

Future Directions and Drug Development Potential

The existing evidence strongly supports the further investigation of this compound as a potential therapeutic agent for neurodegenerative diseases. Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound and its downstream signaling effects.

-

In vivo Efficacy Studies: Testing the efficacy of this compound in well-established animal models of Alzheimer's and Parkinson's disease, assessing its impact on cognitive and motor functions, as well as on the key pathological hallmarks.

-

Pharmacokinetic and Pharmacodynamic Profiling: Determining the bioavailability, brain penetration, and metabolic stability of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its neuroprotective potency and drug-like properties.

Conclusion

This compound, a prenylated flavonoid from Morus alba, demonstrates significant potential as a neuroprotective agent. Its ability to inhibit glutamate excitotoxicity, coupled with the well-documented antioxidant and anti-inflammatory properties of related compounds, positions it as a compelling candidate for further research in the context of neurodegenerative diseases. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of this compound and unlock its therapeutic promise for patients suffering from these devastating disorders.

References

- 1. Natural products against tau hyperphosphorylation‐induced aggregates: Potential therapies for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The potential of natural products to inhibit abnormal aggregation of α-Synuclein in the treatment of Parkinson’s disease [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Albanin A by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the quantitative analysis of Albanin A, a prenylated flavonoid, using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of this compound in plant extracts, particularly from species of the Moraceae family such as Morus (mulberry) and Artocarpus. This application note includes a comprehensive experimental protocol, instrument parameters, and method validation guidelines based on established practices for flavonoid analysis.

Introduction

This compound is a 3-prenylated flavone, a class of flavonoids known for their diverse biological activities. It has been identified in various plant species, including the root bark of Morus alba L. (white mulberry) and in Artocarpus species. The growing interest in the therapeutic potential of prenylated flavonoids necessitates accurate and precise analytical methods for their quantification in raw materials and derived products. This HPLC method provides a robust approach for the separation and quantification of this compound.

Experimental Protocol

This protocol is based on established methods for the analysis of prenylated flavonoids from plant matrices.

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of flavonoids.

-

Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

-

Reference Standard: this compound reference standard of known purity.

-

Sample Preparation Equipment: Analytical balance, ultrasonic bath, vortex mixer, centrifuge, syringe filters (0.45 µm), and volumetric flasks.

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The following is a general procedure for the extraction of this compound from dried plant material (e.g., Morus alba root bark).

-

Grinding: Grind the dried plant material to a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a conical flask.

-

Add 20 mL of methanol (or 80% aqueous methanol).

-

Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue two more times.

-

Pool the supernatants and evaporate to dryness under reduced pressure.

-

-

Reconstitution and Filtration:

-

Reconstitute the dried extract with a known volume of methanol (e.g., 5 mL).

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

-

HPLC Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point and may require optimization.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Elution | 0-5 min: 30% B5-25 min: 30-70% B25-30 min: 70-30% B30-35 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 266 nm (or the experimentally determined λmax of this compound) |

Note on Detection Wavelength: While a specific UV absorption maximum for this compound was not found in the literature, related prenylated flavonoids from Morus alba, such as Kuwanon G, are detected at 266 nm. It is advisable to determine the optimal detection wavelength by running a UV scan of the this compound standard using the DAD. Flavonoids typically exhibit strong absorbance between 250 nm and 370 nm.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following tables summarize typical validation parameters for HPLC analysis of flavonoids, which should be established for this method.

Table 1: Linearity and Range

| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (r²) |

| This compound | 1 - 100 | y = mx + c | > 0.999 |

Table 2: Precision

| Analyte | Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| This compound | Low QC | < 2.0 | < 2.0 |

| Mid QC | < 2.0 | < 2.0 | |

| High QC | < 2.0 | < 2.0 |

Table 3: Accuracy (Recovery)

| Analyte | Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |

| This compound | Low | 95 - 105 | |

| Medium | 95 - 105 | ||

| High | 95 - 105 |

Table 4: Limits of Detection (LOD) and Quantification (LOQ)

| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |

| This compound | (To be determined based on S/N ratio of 3:1) | (To be determined based on S/N ratio of 10:1) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the quantification of this compound in plant-derived samples. Proper method validation is crucial to ensure the accuracy and precision of the results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of natural products and the development of new therapeutic agents.

Application Notes and Protocols for the Extraction of Albanin A from Morus alba

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered significant interest within the scientific community. This document provides a detailed protocol for the extraction and purification of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies outlined are based on established phytochemical extraction techniques for similar compounds from Morus alba. Additionally, this document summarizes the known signaling pathways influenced by this compound.

Experimental Protocols

Protocol 1: Extraction and Fractionation of Morus alba Root Bark

This protocol describes the initial extraction and solvent partitioning to obtain a crude fraction enriched with this compound.

1. Plant Material Preparation:

-

Obtain fresh or dried root bark of Morus alba.

-

If fresh, wash the root bark thoroughly to remove any soil and debris. Air-dry or use a lyophilizer.

-

Grind the dried root bark into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate the powdered root bark (e.g., 500 g) with 70-80% ethanol at room temperature.[1] A common ratio is 1:10 (w/v) of plant material to solvent.

-

The extraction should be carried out for 24 hours with occasional stirring.[1] This process is typically repeated three times to ensure exhaustive extraction.[1]

-

Combine the filtrates from all extractions and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude ethanol extract.

3. Solvent Partitioning (Fractionation):

-

Suspend the crude ethanol extract in distilled water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

-

Separate the layers using a separatory funnel and concentrate each fraction using a rotary evaporator. The ethyl acetate fraction is the primary focus for this compound isolation.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the ethyl acetate fraction using column chromatography techniques.

1. Silica Gel Column Chromatography:

-

Prepare a silica gel column using an appropriate slurry packing method with a non-polar solvent like n-hexane.

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity by adding ethyl acetate and then methanol.

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify fractions containing compounds with similar Rf values to known prenylated flavonoids.

2. Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the target compound using a Sephadex LH-20 column with methanol as the mobile phase. This step helps in separating compounds based on their molecular size and polarity.[5][6]

3. Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to obtain high-purity this compound, employ preparative HPLC.[7][8][9][10][11][12]

-

A C18 column is commonly used for reverse-phase chromatography.

-

The mobile phase typically consists of a gradient of acetonitrile and water or methanol and water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

The purity of the isolated this compound can be confirmed by analytical HPLC and its structure elucidated using spectroscopic methods like NMR and Mass Spectrometry.

Data Presentation

The following table summarizes the yield of different fractions from the extraction of 500 g of Morus alba root bark as reported in a representative study. It is important to note that the final yield of pure this compound is not explicitly stated in the reviewed literature and will depend on the efficiency of the purification steps.

| Extraction Step | Starting Material | Solvent System | Yield (g) | Yield (%) | Reference |

| Initial Extraction | 500 g dried root bark | 70% Ethanol | 42.2 | 8.44 | [1] |

| Fractionation | |||||

| 42.2 g crude extract | n-hexane | 4.4 | 10.43 (of crude extract) | [1] | |

| 42.2 g crude extract | Ethyl acetate | 5.7 | 13.51 (of crude extract) | [1] | |

| 42.2 g crude extract | n-butanol | 3.7 | 8.77 (of crude extract) | [1] | |

| 42.2 g crude extract | Water-soluble | 4.8 | 11.37 (of crude extract) | [1] |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from Morus alba root bark.

Caption: Workflow for this compound extraction and purification.

Signaling Pathway

This compound has been shown to modulate neuronal signaling pathways. The diagram below depicts the proposed mechanism of action of this compound in depressing glutamate release in cerebrocortical nerve terminals.

Caption: this compound's inhibitory effect on glutamate release.[5]

References

- 1. pharmacognosyasia.com [pharmacognosyasia.com]

- 2. Anti-stress effect of ethyl acetate soluble fraction of Morus alba in chronic restraint stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. warwick.ac.uk [warwick.ac.uk]

- 9. agilent.com [agilent.com]

- 10. ardena.com [ardena.com]

- 11. Preparative HPLC (Purification) :: Elsci [elsci.io]

- 12. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]

Application Notes and Protocols for Evaluating the Neuroprotective Effects of Albanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A, a natural compound isolated from the root bark of Morus alba L., has demonstrated promising neuroprotective properties.[1] This document provides a comprehensive guide for researchers to evaluate the neuroprotective potential of this compound in a cell-based assay system. The protocols detailed below are designed for use with the human neuroblastoma cell line SH-SY5Y, a widely used model in neurotoxicity and neuroprotection studies.[2][3][4][5][6]

The primary neuroprotective mechanism of this compound involves the suppression of glutamate release. It achieves this by inhibiting the Ca2+/calmodulin/adenylate cyclase 1 (AC1) signaling pathway, which in turn reduces intracellular calcium levels and mitigates glutamate excitotoxicity.[1]

These application notes will guide users through inducing neuronal damage in vitro and subsequently assessing the protective effects of this compound using a panel of quantitative cell-based assays.

Experimental Workflow Overview

The general workflow for assessing the neuroprotective effects of this compound involves a series of sequential steps. Initially, the optimal non-toxic concentration of this compound on SH-SY5Y cells is determined. Subsequently, a neurotoxic insult is introduced to the cells, followed by treatment with the predetermined concentration of this compound. The protective effects are then quantified using various assays.

Caption: A high-level overview of the experimental workflow.

Signaling Pathway of this compound Neuroprotection

This compound exerts its neuroprotective effects by modulating presynaptic glutamate release. The pathway involves the inhibition of adenylate cyclase 1 (AC1), which is stimulated by a Ca2+/calmodulin complex. This leads to a reduction in cAMP production and a decrease in intrasynaptosomal calcium ion (Ca2+) concentration, ultimately suppressing the release of glutamate and preventing excitotoxicity.[1]

Caption: The signaling pathway of this compound in neuroprotection.

Experimental Protocols

Cell Culture and Maintenance

The human neuroblastoma cell line SH-SY5Y is used for these protocols.

-

Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Cells should be passaged when they reach 80-90% confluency.

Determination of Non-Toxic Concentration of this compound (MTT Assay)

This protocol determines the highest concentration of this compound that does not exhibit cytotoxicity.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases of living cells into a purple formazan product.[7][8][9]

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the this compound dilutions and incubate for 24 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

-

Measure the absorbance at 570 nm using a microplate reader.[7][11]

-

Induction of Neurotoxicity

Two common methods for inducing neuronal damage are presented below.

a) Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress [12][13]

-

Seed SH-SY5Y cells in appropriate culture plates.

-

Pre-treat cells with the determined non-toxic concentration of this compound for a specified time (e.g., 2 hours).

-

Induce oxidative stress by adding H₂O₂ to the culture medium at a final concentration of 100-200 µM.[12]

-

Incubate for 24 hours before proceeding with neuroprotection assays.

b) Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model

-

Seed SH-SY5Y cells in appropriate culture plates.

-

Replace the normal culture medium with glucose-free DMEM.

-

Place the cells in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a specified duration (e.g., 4-6 hours).

-

For reperfusion, replace the glucose-free medium with normal growth medium containing the non-toxic concentration of this compound and return the cells to the normoxic incubator (95% air, 5% CO₂) for 24 hours.

Assessment of Neuroprotection

a) Cell Viability Assay (MTT)

-

Procedure: Follow the protocol described in section 2 to assess cell viability after inducing neurotoxicity and treatment with this compound.

b) Cytotoxicity Assay (Lactate Dehydrogenase - LDH)

-

Principle: This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cell death.[2]

-

Procedure:

-

After treatment, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.

-

Typically, the supernatant is incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

The amount of formazan produced is proportional to the amount of LDH released and is measured colorimetrically at approximately 490 nm.[4]

-

c) Reactive Oxygen Species (ROS) Assay

-

Principle: This assay measures the levels of intracellular reactive oxygen species using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Procedure:

-

After treatment, wash the cells with Phosphate-Buffered Saline (PBS).

-

Incubate the cells with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

d) Apoptosis Assay (Caspase-3 Activity)

-

Principle: This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Procedure:

-

After treatment, lyse the cells to release intracellular proteins.

-

Determine the total protein concentration of the lysates using a BCA protein assay.[1]

-

Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.

-

The assay typically involves incubating the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).

-

The cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which is then quantified using a microplate reader at the appropriate wavelength (e.g., 405 nm for the colorimetric assay).

-

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below.

Table 1: Neuroprotective Effect of this compound on H₂O₂-Treated SH-SY5Y Cells

| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) | ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) |

| Control | 100 ± 5.2 | 5.1 ± 1.2 | 1.0 ± 0.1 | 1.0 ± 0.2 |

| H₂O₂ (150 µM) | 45.3 ± 4.1 | 85.7 ± 6.3 | 3.5 ± 0.4 | 4.2 ± 0.5 |

| H₂O₂ + this compound (10 µM) | 78.9 ± 6.5 | 22.4 ± 3.8 | 1.8 ± 0.2 | 1.9 ± 0.3 |

| This compound (10 µM) | 98.2 ± 4.8 | 6.3 ± 1.5 | 1.1 ± 0.1 | 1.1 ± 0.2 |

Data are presented as mean ± standard deviation (n=3).

Conclusion

These application notes provide a framework for the systematic evaluation of the neuroprotective properties of this compound. By following these detailed protocols, researchers can obtain robust and reproducible data to characterize the efficacy and mechanism of action of this promising natural compound. The use of multiple, complementary assays will provide a comprehensive understanding of this compound's neuroprotective potential.

References

- 1. This compound, Derived from the Root Bark of Morus alba L., Depresses Glutamate Release in the Rat Cerebrocortical Nerve Terminals via Ca2+/Calmodulin/Adenylate Cyclase 1 Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Neuroprotective and antioxidant activities of Colombian plants against paraquat and C2-ceramide exposure in SH-SY5Y cells [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Properties of Coriander-Derived Compounds on Neuronal Cell Damage under Oxidative Stress-Induced SH-SY5Y Neuroblastoma and in Silico ADMET Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Compounds and Neuroprotection: Mechanisms of Action and Novel Delivery Systems | In Vivo [iv.iiarjournals.org]

- 6. Frontiers | Neuroprotective Effects of Proanthocyanidins, Natural Flavonoids Derived From Plants, on Rotenone-Induced Oxidative Stress and Apoptotic Cell Death in Human Neuroblastoma SH-SY5Y Cells [frontiersin.org]

- 7. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Betanin--a food colorant with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Antioxidant, antimicrobial and neuroprotective effects of Octaviania asterosperma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Signaling Pathways Decoded - Research in Bavaria [research-in-bavaria.de]

Application Notes and Protocols for Studying the In-Vivo Efficacy of Albanin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models for evaluating the in vivo efficacy of Albanin A, a naturally occurring flavonoid with potential therapeutic applications. The protocols detailed below are designed to guide researchers in neuroprotection, oncology, and inflammation studies.

I. Neuroprotective Effects of this compound

Based on existing in vivo evidence, this compound has demonstrated significant neuroprotective effects. The primary mechanism of action identified is the suppression of glutamate release through the inhibition of the Ca2+/Calmodulin/Adenylate Cyclase 1 (AC1) signaling pathway.[1]

Animal Model: Kainic Acid-Induced Excitotoxicity in Rats

This model mimics the neuronal damage caused by excessive glutamate, a key factor in several neurodegenerative diseases.[1]

Quantitative Data Summary

| Parameter | Control Group (Kainic Acid only) | This compound-Treated Group | Reference |

| Neuronal Damage Score | High | Significantly Reduced | [1] |

| Glutamate Release | Elevated | Suppressed | [1] |

| Synaptosomal cAMP content | Increased | Reduced | [1] |

Experimental Protocol

1. Animal Preparation and Acclimation:

-

Species: Male Sprague-Dawley rats (250-300g).

-

Acclimation: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, 22±2°C, ad libitum access to food and water).

2. Experimental Groups:

-

Group 1 (Control): Vehicle (e.g., saline with 0.1% DMSO) + Kainic Acid.

-

Group 2 (this compound): this compound (dissolved in vehicle) + Kainic Acid.

-

Group 3 (Sham): Vehicle only.

3. Drug Administration:

-

Administer this compound (e.g., 5, 10, 20 mg/kg, intraperitoneally) or vehicle 30 minutes prior to kainic acid injection.

4. Induction of Excitotoxicity:

-

Anesthetize rats with an appropriate anesthetic (e.g., isoflurane).

-

Using a stereotaxic frame, inject kainic acid (0.5 µg in 0.2 µL of saline) into the hippocampus.

5. Post-Procedure Monitoring and Analysis:

-

Monitor animals for seizure activity and overall health.

-

After a predetermined time (e.g., 24 or 48 hours), euthanize the animals and perfuse transcardially with saline followed by 4% paraformaldehyde.

-

Collect brain tissue for histological analysis (e.g., Nissl staining to assess neuronal damage) and biochemical assays (e.g., measurement of glutamate levels, Western blot for signaling proteins).

Signaling Pathway and Experimental Workflow Diagrams

II. Hypothetical Application: Anti-Cancer Efficacy of this compound

While direct in vivo anti-cancer studies on this compound are not yet available, its structural similarity to other prenylated flavonoids with known anti-tumor activities suggests its potential in this area. Proposed animal models include xenograft and syngeneic tumor models.

Animal Model: Xenograft Mouse Model of Human Cancer

This model involves the implantation of human cancer cells into immunodeficient mice, allowing for the evaluation of a compound's effect on human tumor growth.

Hypothetical Quantitative Data Summary

| Parameter | Control Group (Vehicle) | This compound-Treated Group |

| Tumor Volume | Progressive Increase | Dose-dependent Reduction |

| Tumor Weight | High | Dose-dependent Reduction |

| Apoptotic Index (e.g., TUNEL staining) | Low | Increased |

| Angiogenesis Marker (e.g., CD31) | High | Reduced |

Experimental Protocol

1. Cell Culture and Animal Preparation:

-

Cell Line: Select a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer).

-

Animals: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

2. Tumor Implantation:

-

Inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of Matrigel) subcutaneously into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

3. Experimental Groups and Treatment:

-

Randomize mice into control and treatment groups.

-

Control: Administer vehicle (e.g., saline with 5% DMSO and 5% Tween 80).

-

Treatment: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) daily via oral gavage or intraperitoneal injection.

4. Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study (e.g., 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

-

Excise tumors, weigh them, and process them for histological (H&E, IHC for proliferation and apoptosis markers) and molecular analysis (Western blot for signaling pathways).

Proposed Signaling Pathway and Experimental Workflow Diagrams

III. Hypothetical Application: Anti-Inflammatory Efficacy of this compound

Flavonoids are well-known for their anti-inflammatory properties. This compound, as a flavonoid, is hypothesized to possess similar activities. A common in vivo model to test for acute anti-inflammatory effects is the carrageenan-induced paw edema model.

Animal Model: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Hypothetical Quantitative Data Summary

| Parameter | Control Group (Carrageenan only) | This compound-Treated Group |

| Paw Edema Volume | Significant Increase | Dose-dependent Reduction |

| MPO Activity in Paw Tissue | Elevated | Reduced |

| Pro-inflammatory Cytokine Levels (TNF-α, IL-6) | Increased | Reduced |

Experimental Protocol

1. Animal Preparation:

-

Species: Wistar or Sprague-Dawley rats (150-200g).

-

Acclimation: Acclimate for at least one week.

2. Experimental Groups:

-

Group 1 (Control): Vehicle + Carrageenan.

-

Group 2 (Positive Control): Indomethacin (10 mg/kg) + Carrageenan.

-

Group 3-5 (this compound): this compound (e.g., 25, 50, 100 mg/kg) + Carrageenan.

3. Treatment and Induction of Inflammation:

-

Administer vehicle, indomethacin, or this compound orally or intraperitoneally.

-

One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

4. Measurement of Paw Edema:

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculate the percentage of inhibition of edema.

5. Biochemical Analysis:

-

At the end of the experiment, euthanize the animals and collect the paw tissue.

-

Homogenize the tissue to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

Proposed Signaling Pathway and Experimental Workflow Diagrams

References

Application Notes and Protocols for Albanin A in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Albanin A is a natural flavonoid compound that has garnered interest in biomedical research for its potential therapeutic properties, including its role as a tyrosinase inhibitor and its anti-melanogenic effects. These application notes provide detailed protocols for the preparation of this compound solutions for use in cell culture experiments, along with relevant physicochemical data and examples of its application in studying cellular signaling pathways.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for the accurate preparation of solutions and the design of robust experiments.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₈O₆ | [1] |

| Molecular Weight | 354.4 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |

| Water Solubility | Predicted to be low (0.022 g/L) | [3] |

| CAS Number | 73343-42-7 | [1] |

Protocols for Solution Preparation

Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions like cell culture media. Therefore, a stock solution in an organic solvent, typically dimethyl sulfoxide (DMSO), is required.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Calibrated analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, the required mass is calculated as follows:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 354.4 g/mol = 3.544 mg

-

-

-

Weighing this compound:

-

Under a fume hood, carefully weigh out 3.544 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the tube gently until the powder is completely dissolved. A brief sonication may be used to aid dissolution if necessary.

-

-

Sterilization and Storage:

-

As DMSO at high concentrations is an effective sterilant, filtration of the 100% DMSO stock solution is generally not required if sterile components are used.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage, protected from light.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

-

10 mM this compound stock solution in DMSO

-

Pre-warmed complete cell culture medium

-

Sterile tubes for dilution

Procedure:

-

Thaw the Stock Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution (if necessary):

-

For preparing a range of concentrations, it is often convenient to perform a serial dilution of the stock solution in complete cell culture medium.

-

-

Final Dilution into Culture Medium:

-

To prepare the final working concentration, dilute the stock solution directly into the pre-warmed cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

-

Use the formula: C₁V₁ = C₂V₂

-

(10 mM) x V₁ = (0.01 mM) x 10 mL

-

V₁ = 0.01 mL or 10 µL

-

Add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

-

-

-

DMSO Vehicle Control:

-

It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

-

The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize solvent-induced cytotoxicity.

-

Experimental Applications and Recommended Concentrations

This compound is primarily investigated for its effects on melanogenesis and its potential as an anti-cancer agent. The optimal working concentration will vary depending on the cell line and the specific assay.

| Application | Cell Line | Effective Concentration Range | IC₅₀ | Source |

| Inhibition of Melanin Formation | B16 Melanoma Cells | 10 - 50 µM | 40.1 µM | [2] |

| General Anti-proliferative Screening | Various Cancer Cell Lines | 1 - 100 µM | Cell line dependent |

Note: It is recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.

Experimental Protocol Example: Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

Adherent or suspension cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound working solutions (prepared as per Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent cells).

-

-

Treatment with this compound:

-

Remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the results to generate a dose-response curve and determine the IC₅₀ value.

-

Signaling Pathways and Mechanisms of Action

This compound, as a flavonoid and tyrosinase inhibitor, is believed to exert its anti-melanogenic effects by modulating key signaling pathways that regulate melanogenesis.

Inhibition of Melanogenesis Signaling Pathway

The primary mechanism of melanogenesis inhibition by compounds like this compound is through the downregulation of the Microphthalmia-associated Transcription Factor (MITF), which is the master regulator of melanogenic enzymes such as tyrosinase. The upstream signaling cascades that control MITF activity, and are likely targets of this compound, include the cAMP/PKA and MAPK/ERK pathways.[1][2]

Caption: Putative signaling pathway for this compound-mediated inhibition of melanogenesis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for investigating the effects of this compound in a cell-based assay.

Caption: General experimental workflow for cell culture studies with this compound.

References

Application Notes and Protocols for Investigating the Anti-inflammatory Effects of Albanin A

For Researchers, Scientists, and Drug Development Professionals

Introduction